molecular formula C13H21NO2 B1525915 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane CAS No. 273207-57-1

3-Methylene-8-boc-8-azabicyclo[3.2.1]octane

Cat. No.: B1525915
CAS No.: 273207-57-1
M. Wt: 223.31 g/mol
InChI Key: ZYNYREKPRWPYDC-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold, which includes 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C9H15N . The IUPAC Standard InChI is InChI=1S/C9H15N/c1-7-5-8-3-4-9(6-7)10(8)2/h8-9H,1,3-6H2,2H3 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is prepared in a stereoselective manner . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 137.2221 . The IUPAC Standard InChI is InChI=1S/C9H15N/c1-7-5-8-3-4-9(6-7)10(8)2/h8-9H,1,3-6H2,2H3 .

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • Efficient Synthesis and Derivatives : A study demonstrated the efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, utilizing amide activation. This process facilitated the creation of several 3-substituted analogues of azatropane, which were then evaluated for their affinity at D2 and 5-HT2A receptors, showcasing the compound's relevance in developing potential therapeutic agents (R. Singh et al., 2007).

  • Structural and Pharmacological Studies : Another research effort involved the synthesis and structural analysis of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and their N-endo methiodides. The study included NMR spectroscopy and X-ray diffraction to determine molecular conformations and proposed an initial structure-activity relationship based on their ability to antagonize acetylcholine-induced contractions in guinea pig ileum (M. Izquierdo et al., 1991).

  • Polymerization Research : The compound 6,8-Dioxabicyclo[3.2.1]octane (DBO) was investigated for its copolymerization capabilities with styrene, employing boron trifluoride etherate as an initiator. This research highlighted the sequence distributions of monomeric units in copolymers, contributing to the understanding of polymerization processes involving bicyclic acetals (M. Okada et al., 1975).

Pharmacological Applications

  • Antiparkinson Agents : Research on 3,8-diazabicyclo [3,2,1] octanes included the synthesis of various amides potentially active as antiparkinson agents, highlighting the therapeutic potential of these structures in addressing neurological disorders (E. Occelli et al., 1977).

Mechanism of Action

The 8-azabicyclo[3.2.1]octane scaffold, including 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities .

Future Directions

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold, including 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane, in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area, and further advancements can be expected in the future.

Properties

IUPAC Name

tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNYREKPRWPYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (0.62 g, 5.5 mmol) was added to a suspension of methyltriphenylphosphonium bromide (1.98 g, 5.5 mmol) in tetrahydrofuran (20 mL) and the resulting mixture was stirred at room temperature for one hour. A solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (0.50 g, 2.2 mmol) in tetrahydrofuran (5 mL) was then added and the resulting mixture was stirred at 35° C. for two hours. The mixture was cooled, diluted with hexane (100 mL), filtered, and the filtrate was washed with water then brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (20% ethyl acetate in hexanes) to give tert-butyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate (0.45 g, 91% yield). GC-MS (EI) for C13H21NO2: 223 (M+).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyltriphenylphosphonium bromide (2.38 g, 6.6 mmol) in dry THF at 0° C. was added n-BuLi (2.7 mL, 2.5 M) dropwise. After stirring at 0° C. for 30 min, (1R,5S)-tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.2 mmol) was added and the mixture was stirred at 0° C. for additional 16 hrs. The reaction was quenched by sat. NH4Cl and extracted with EtOAc (50 mL×3) and purified by SGC (eluting with petroleum ether/ethyl acetate=20/1) to give target compound (130 mg, 27%). 1H NMR (500 MHz, CDCl3) δ 4.77 (t, J=4.0 Hz, 2H), 4.21 (br s, 1H), 4.11 (br s, 1H), 2.43-2.33 (m, 2H), 2.01 (s, 1H), 1.98 (s, 1H), 1.79 (d, J=3.0 Hz, 2H), 1.53-1.49 (m, 2H), 1.43 (s, 9H).
Name
(1R,5S)-tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
2.38 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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